molecular formula C20H18N2O3S B2419866 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 1325545-24-1

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2419866
CAS No.: 1325545-24-1
M. Wt: 366.44
InChI Key: BGGGYWBOTHUWDU-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule of significant interest in oncological and pharmacological research. Its structure incorporates a benzothiophene carboxamide scaffold linked to a phenyl ring substituted with a methoxy group and a 2-oxopyrrolidin-1-yl (lactam) moiety. This molecular architecture is designed to mimic features found in known bioactive compounds. Compounds containing the 2-oxopyrrolidin-1-yl group linked to a phenyl system have been extensively studied as potent antimicrotubule agents that target the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells . Furthermore, the benzothiophene core is a privileged structure in medicinal chemistry, recognized for its role in developing receptor modulators. For instance, benzothiophene derivatives have been investigated as modulators of PGE2 receptors (EP2 and EP4) , which are aberrantly overexpressed in multiple cancers and play a key role in tumor immune evasion, proliferation, and metastasis . The combination of these pharmacophores suggests potential dual mechanisms of action, making this compound a valuable chemical probe for studying cancer cell biology and signal transduction pathways. Research into this compound is strictly for non-human, investigative purposes. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-16-12-14(8-9-15(16)22-10-4-7-19(22)23)21-20(24)18-11-13-5-2-3-6-17(13)26-18/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGYWBOTHUWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3S2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Critical parameters include:

  • Base selection : Alkali metal hydroxides (e.g., NaOH) or carbonates (e.g., Na₂CO₃) in acetic anhydride.
  • Temperature : Reflux conditions (120–135°C) under nitrogen atmosphere.
  • Solvent system : Dimethylformamide (DMF) or acetic acid/acetic anhydride mixtures.

Yields for analogous benzothiophene syntheses range from 60–85%, with purity confirmed via HPLC and NMR.

Preparation of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline

The substituted aniline fragment introduces both methoxy and pyrrolidinone functionalities. A two-step approach is employed:

Amination and Protection

The phenolic hydroxyl group is converted to an amine via Ullmann coupling with ammonia in the presence of copper(I) iodide and 1,10-phenanthroline. Protection of the amine as an acetamide (using acetic anhydride) precedes final deprotection with hydrochloric acid.

Amide Bond Formation: Coupling Benzothiophene-2-Carboxylic Acid to the Aniline Derivative

The final step involves conjugating the benzothiophene-2-carboxylic acid to 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline. Two principal methods are utilized:

Acid Chloride-Mediated Coupling

Activation of the carboxylic acid as its chloride derivative is achieved using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Reaction with the aniline in dry dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature, affords the target amide in 70–90% yield.

Reaction Conditions :

  • Molar ratio : 1:1.2 (acid chloride:aniline)
  • Base : Triethylamine (TEA) or pyridine for HCl scavenging
  • Workup : Aqueous extraction and recrystallization from ethanol/water

Carbodiimide-Based Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes side reactions and is preferred for acid-sensitive substrates. Yields range from 65–80%, with purity >95% by LC-MS.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3).
  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ≈12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.49–7.41 (m, 2H, ArH), 6.98 (d, J = 8.8 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, pyrrolidinone), 2.51–2.46 (m, 2H, pyrrolidinone), 2.04–1.98 (m, 2H, pyrrolidinone).
  • ¹³C NMR : δ 169.8 (CONH), 165.2 (CO pyrrolidinone), 154.1 (C-OCH₃), 142.3–112.4 (ArC), 46.2 (pyrrolidinone N-CH₂), 38.1 (OCH₃), 28.9–22.1 (pyrrolidinone CH₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride Coupling 85 98 High efficiency, minimal byproducts Requires anhydrous conditions
EDC/HOBt Coupling 78 97 Mild conditions, suitable for lab-scale Longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Mechanism of Action

The mechanism by which N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiophene core with a carboxamide group and a substituted phenyl ring. The presence of a methoxy group and a pyrrolidinyl moiety adds to its complexity and potential biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H19N2O3S
Molecular Weight353.43 g/mol
CAS Number941956-95-2

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • CNS Activity : Some derivatives have shown depressant effects on the central nervous system (CNS) , quantified by reduced locomotor activity in animal models. This suggests potential applications in treating CNS disorders .
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies indicate that related compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : Some studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain.
  • Receptor Interaction : It may interact with various receptors, including serotonin and dopamine receptors, influencing mood and behavior.

Study 1: CNS Depressant Effects

A study investigated the CNS depressant effects of similar compounds using a mouse model. The results indicated a significant reduction in locomotor activity, suggesting potential for developing sedative agents .

Study 2: Antioxidant Activity

Another research focused on the antioxidant properties of related benzothiophene derivatives. The findings showed that these compounds could scavenge free radicals effectively, indicating their potential use in preventing oxidative damage .

Toxicity and Safety Profile

While many studies focus on the efficacy of these compounds, understanding their safety profile is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with prolonged exposure or high dosages.

Q & A

What are the recommended synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide, and what key reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Benzothiophene Core Formation: Cyclization of precursors (e.g., thiophene derivatives) using catalysts like palladium to facilitate cross-coupling reactions.
  • Amide Coupling: Reaction of the benzothiophene carboxylic acid with the substituted aniline derivative (e.g., 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline) using coupling agents such as HATU or EDC.
  • Purification: Column chromatography or recrystallization to isolate the product in ≥95% purity .
    Critical Conditions:
  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., DMF or THF for amide coupling).
  • Catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm connectivity of the benzothiophene core, methoxy group, and pyrrolidinone ring. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the pyrrolidinone carbonyl (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 395.1) .

How can researchers optimize reaction conditions to mitigate side reactions during benzothiophene core formation?

Level: Advanced
Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize undesired homo-coupling byproducts.
  • Ligand Optimization: Use bidentate ligands (e.g., XPhos) to enhance catalytic efficiency and reduce decomposition .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require inert atmosphere (N₂/Ar) to prevent oxidation.
  • Reaction Monitoring: TLC or in-situ IR to detect intermediate formation and adjust stoichiometry dynamically .

What strategies resolve discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .
  • Metabolite Identification: LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Target Engagement Studies: Use PET tracers or fluorescent probes to verify target binding in vivo .
  • Formulation Adjustments: Optimize solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery systems .

What computational methods predict the binding affinity of this compound to kinase enzymes?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region) are prioritized .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100+ ns trajectories.
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding energy (ΔG) and compare with experimental IC50 values .
  • QSAR Modeling: Train models on kinase inhibitor datasets to predict selectivity across kinase families (e.g., JAK vs. BTK) .

How is the mechanism of action elucidated for this compound in modulating receptor activity?

Level: Advanced
Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement (e.g., ³H-labeled antagonists) to determine Ki values for targets like metabotropic glutamate receptors .
  • Signaling Pathway Analysis: Western blotting for phosphorylated downstream proteins (e.g., ERK1/2) to confirm functional modulation .
  • Cryo-EM/X-ray Crystallography: Resolve co-crystal structures (e.g., PDB ID: 7LVI) to identify critical hydrogen bonds and hydrophobic interactions .
  • Knockout Models: CRISPR-Cas9 gene editing in cell lines to validate target specificity .

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